5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine
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Overview
Description
5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a compound belonging to the benzofuran class of chemicals. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the benzofuran ring.
Functionalization: Subsequent functionalization steps introduce the dimethoxy and amine groups at the desired positions on the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug with similar structural features.
Uniqueness
5,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5,7-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO3/c1-12-6-3-7-8(11)5-14-10(7)9(4-6)13-2/h3-4,8H,5,11H2,1-2H3 |
InChI Key |
XBIPQRSBMFTZKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCC2N |
Origin of Product |
United States |
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